molecular formula C16H9ClN2S2 B4967162 2-(1,3-benzothiazol-2-ylthio)-3-(3-chlorophenyl)acrylonitrile

2-(1,3-benzothiazol-2-ylthio)-3-(3-chlorophenyl)acrylonitrile

Cat. No. B4967162
M. Wt: 328.8 g/mol
InChI Key: MQPDGOZVTXLKCU-UKTHLTGXSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-3-(3-chlorophenyl)acrylonitrile, commonly known as BTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the class of compounds known as acrylonitriles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BTA-1 is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. BTA-1 has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, BTA-1 has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
BTA-1 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. BTA-1 has also been found to induce autophagy, which is a process involved in the degradation of damaged cellular components. Moreover, BTA-1 has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BTA-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits diverse biological activities, making it a suitable compound for studying various biological processes. However, BTA-1 also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, BTA-1 has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of BTA-1. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of BTA-1 in vivo, which could pave the way for its clinical development.

Synthesis Methods

BTA-1 can be synthesized through a multistep reaction process that involves the condensation of 2-aminothiophenol with 3-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with acrylonitrile. The final product is obtained through purification and isolation steps. The synthesis of BTA-1 has been optimized to provide high yields and purity, making it a suitable compound for further research.

Scientific Research Applications

BTA-1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. BTA-1 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to inhibit the replication of HIV and hepatitis C virus. Moreover, BTA-1 has been found to exhibit antibacterial activity against various pathogenic bacteria.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S2/c17-12-5-3-4-11(8-12)9-13(10-18)20-16-19-14-6-1-2-7-15(14)21-16/h1-9H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPDGOZVTXLKCU-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)S/C(=C/C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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